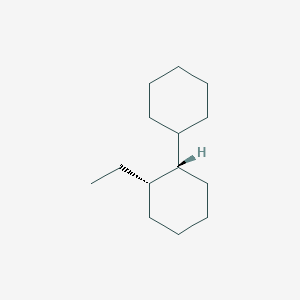

1-Cyclohexyl-2-ethyl-cyclohexane

Description

Properties

CAS No. |

50991-12-3 |

|---|---|

Molecular Formula |

C14H26 |

Molecular Weight |

194.36 g/mol |

IUPAC Name |

(1R,2S)-1-cyclohexyl-2-ethylcyclohexane |

InChI |

InChI=1S/C14H26/c1-2-12-8-6-7-11-14(12)13-9-4-3-5-10-13/h12-14H,2-11H2,1H3/t12-,14+/m0/s1 |

InChI Key |

UGQREFNYSITUMG-GXTWGEPZSA-N |

Isomeric SMILES |

CC[C@H]1CCCC[C@H]1C2CCCCC2 |

Canonical SMILES |

CCC1CCCCC1C2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Industrially Relevant Preparation Methodologies

While specific preparation methods for 1-cyclohexyl-2-ethyl-cyclohexane are limited, insights can be drawn from related compounds and intermediates:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of cyclohexyl-substituted intermediates | Catalytic coupling or halogenation | Use of Ni-Pd alloy catalysts or other transition metals |

| 2 | Alkylation with ethyl substituents | Alkyl halides in presence of base | Controlled to avoid over-alkylation |

| 3 | Catalytic hydrogenation | Hydrogen gas, 1-5 MPa, 50-120°C | Ni-Pd alloy or Ru catalysts preferred |

| 4 | Purification | Distillation or recrystallization | Ensures high purity of bicyclic product |

Summary Table of Key Preparation Parameters

| Parameter | Typical Range/Value | Comments |

|---|---|---|

| Catalyst | Ni-Pd alloy, Ru-based catalysts | Effective for hydrogenation |

| Hydrogen Pressure | 1–5 MPa | Ensures efficient reduction |

| Reaction Temperature | 40–150°C | Varies by step; optimized for yield |

| Solvent | Petroleum ether, ethanol, methanol | Depends on reaction step |

| Reaction Time | 1–2 hours per step | Optimized for conversion efficiency |

Research Findings and Considerations

- Catalyst Selection: Ni-Pd alloy catalysts provide effective hydrogenation for cyclohexyl derivatives, balancing activity and selectivity.

- Reaction Conditions: Moderate temperatures and pressures favor high conversion rates with minimal by-products.

- Purification: Distillation under reduced pressure is commonly employed to isolate pure bicyclohexyl derivatives.

- Environmental Impact: Recent advances emphasize green chemistry approaches, using recyclable solvents and catalysts, and minimizing hazardous waste.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-2-ethyl-cyclohexane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of cyclohexyl ethyl ketone.

Reduction: Reduction reactions typically involve the use of hydrogen gas in the presence of a metal catalyst, converting cyclohexyl ethyl ketone back to this compound.

Substitution: Halogenation reactions can occur with halogens like chlorine or bromine, resulting in the formation of halogenated derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

Reduction: Hydrogen gas (H₂) with palladium or platinum catalyst.

Substitution: Chlorine (Cl₂) or bromine (Br₂) under UV light or heat.

Major Products:

Oxidation: Cyclohexyl ethyl ketone.

Reduction: this compound.

Substitution: Halogenated cyclohexyl ethyl derivatives.

Scientific Research Applications

1-Cyclohexyl-2-ethyl-cyclohexane has several applications in scientific research:

Chemistry: It serves as a model compound for studying the reactivity and stability of cycloalkanes. Its derivatives are used in the synthesis of more complex organic molecules.

Biology: Research on cycloalkanes like this compound helps in understanding the behavior of similar structures in biological systems.

Medicine: Although not directly used as a drug, its derivatives may have potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-2-ethyl-cyclohexane primarily involves its interactions with other molecules through van der Waals forces and hydrophobic interactions. These interactions are crucial in determining its reactivity and stability. In combustion reactions, it undergoes a series of dehydrogenation and oxidation steps, ultimately forming smaller hydrocarbons and carbon dioxide .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

1-Ethyl-2-methylcyclohexane (CAS 3728-54-9)

- Structure: A monocyclic cyclohexane with ethyl and methyl substituents at positions 1 and 2, respectively.

- Molecular formula : $ \text{C}9\text{H}{16} $, lighter than 1-cyclohexyl-2-ethyl-cyclohexane due to the absence of a second cyclohexyl group.

- Applications : Used as a solvent and intermediate in organic synthesis. Its simpler structure results in lower boiling points compared to bicyclic analogs .

(1-Ethoxy-1-methylethyl)cyclohexane (CAS 72727-64-1)

- Structure : Cyclohexane substituted with an ethoxy-isopropyl group.

- Molecular formula : $ \text{C}{11}\text{H}{22}\text{O} $, introducing polarity via the ether oxygen.

- Key differences : The ethoxy group enhances solubility in polar solvents, whereas this compound is purely hydrophobic .

Ethyl 2-oxocyclohexanecarboxylate

Physical and Chemical Properties

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Polarity | Key Functional Groups |

|---|---|---|---|---|

| This compound* | ~204 (estimated) | ~250–300 (estimated) | Non-polar | None (hydrocarbon) |

| 1-Ethyl-2-methylcyclohexane | 124.23 | 160–165 | Non-polar | None |

| (1-Ethoxy-1-methylethyl)cyclohexane | 170.29 | 206.8 | Moderate | Ether |

| Ethyl 2-oxocyclohexanecarboxylate | 184.23 | 388 (decomposes) | Highly polar | Ketone, ester |

*Estimated based on cyclohexane derivatives .

Q & A

Q. What synthetic methodologies are applicable for 1-Cyclohexyl-2-ethyl-cyclohexane, and how can reaction conditions be optimized?

- Methodological Answer : A Friedel-Crafts alkylation or cyclohexane functionalization via Grignard reagents could be explored, leveraging strategies used for analogous bicyclic systems. For example, cyclohexanone derivatives are synthesized using ketone intermediates and alkylation agents under controlled temperatures (50–80°C) . Optimize yield by varying solvent polarity (e.g., dichloromethane vs. THF) and catalyst loading (e.g., AlCl₃). Monitor reaction progress via TLC and confirm purity using column chromatography with hexane/ethyl acetate gradients (8:2 to 6:4) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Use ¹H/¹³C NMR to identify substituent positions and ring conformations. Compare chemical shifts with PubChem data for similar compounds (e.g., 2-phenylcyclohexanone δ 7.2–7.4 ppm for aromatic protons) . IR spectroscopy (1700–1750 cm⁻¹) verifies absence of carbonyl groups if unintended oxidation occurs. Mass spectrometry (EI-MS) confirms molecular weight (expected ~194.3 g/mol) and fragmentation patterns. For purity, combine HPLC (C18 column, acetonitrile/water mobile phase) with GC-MS for volatile byproduct detection .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing this compound be addressed?

- Methodological Answer : Stereoselectivity is influenced by reaction intermediates. For example, chiral auxiliaries or enantioselective catalysts (e.g., BINOL-derived phosphoric acids) can direct axial/equatorial substituent orientation . Use X-ray crystallography to resolve ambiguities in cyclohexane chair conformations. If crystallography is impractical, compare experimental optical rotation with computational predictions (DFT at B3LYP/6-31G* level) .

Q. What computational methods predict the physicochemical properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates bond dissociation energies (e.g., C-C bonds in cyclohexyl groups) and thermodynamic stability. Molecular dynamics (MD) simulations (AMBER or CHARMM force fields) model solvent interactions and partition coefficients (logP) . For toxicity prediction, use EPA’s T.E.S.T. software (Toxicity Estimation Software Tool) or DSSTox databases to assess environmental persistence .

Q. How should researchers resolve contradictions between experimental and computational data?

- Methodological Answer : Cross-validate results using orthogonal techniques. For instance, if NMR data conflicts with DFT-predicted coupling constants , re-examine solvent effects (e.g., chloroform vs. DMSO) or consider dynamic averaging of conformers. Replicate experiments under inert atmospheres to rule out oxidation artifacts. For unresolved discrepancies, perform ab initio calculations (MP2/cc-pVTZ) for higher accuracy .

Methodological Considerations

Q. What protocols ensure reproducibility in synthesizing and characterizing this compound?

- Methodological Answer : Follow Beilstein Journal guidelines : Document reaction stoichiometry, catalyst purity, and purification steps (e.g., recrystallization solvents). Report NMR acquisition parameters (e.g., 500 MHz, CDCl₃) and MS ionization modes . For novel compounds, provide elemental analysis (C, H, N ±0.4%) and high-resolution mass spectra (HRMS) .

Q. How can researchers mitigate hazards during synthesis and handling?

- Methodological Answer : Refer to SDS protocols for cyclohexane derivatives: Use fume hoods for volatile intermediates (e.g., ethylcyclohexane). Avoid skin contact with alkylating agents by employing double gloves (nitrile) and face shields. Store products in flame-proof cabinets, and dispose of waste via certified chemical disposal services .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.